C.I. Disperse blue 27

Description

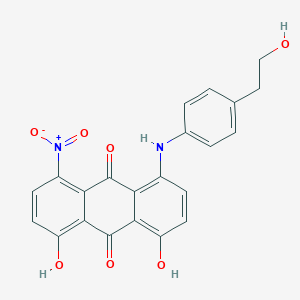

Structure

2D Structure

Properties

IUPAC Name |

1,8-dihydroxy-4-[4-(2-hydroxyethyl)anilino]-5-nitroanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O7/c25-10-9-11-1-3-12(4-2-11)23-13-5-7-15(26)19-17(13)21(28)18-14(24(30)31)6-8-16(27)20(18)22(19)29/h1-8,23,25-27H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOCYGZAHYQXJOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCO)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O7 | |

| Record name | DISPERSE BLUE 27 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20312 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3025209 | |

| Record name | C.I. Disperse Blue 27 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Disperse blue 27 is a dark blue to black powder. (NTP, 1992) | |

| Record name | DISPERSE BLUE 27 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20312 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

50 to 100 mg/mL at 64 °F (NTP, 1992) | |

| Record name | DISPERSE BLUE 27 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20312 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

15791-78-3 | |

| Record name | DISPERSE BLUE 27 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20312 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,8-Dihydroxy-4-[[4-(2-hydroxyethyl)phenyl]amino]-5-nitro-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15791-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 60767 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015791783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1,8-dihydroxy-4-[[4-(2-hydroxyethyl)phenyl]amino]-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Blue 27 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-dihydroxy-4-[[4-(2-hydroxyethyl)phenyl]amino]-5-nitroanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization

Advanced Synthetic Routes for C.I. Disperse Blue 27

While many disperse dyes belong to the azo class, synthesized via diazotization and coupling, this compound is structurally an anthraquinone (B42736) derivative. ontosight.aiworlddyevariety.com Its primary synthesis involves a condensation reaction. worlddyevariety.comchemicalbook.com

Although not the primary route for this compound, diazotization and coupling are fundamental reactions for the largest group of synthetic colorants, the azo dyes. evitachem.comnih.gov Understanding this mechanism is crucial in the broader context of disperse dye chemistry.

The process begins with diazotization , where a primary aromatic amine is converted into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), generated in-situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). discoveryjournals.orgsaudijournals.com The cold condition is critical to prevent the highly unstable diazonium salt from decomposing. evitachem.com The mechanism involves the formation of a nitrosonium ion (NO⁺) which acts as an electrophile, attacking the nitrogen of the amine. discoveryjournals.org

The subsequent step is the azo coupling reaction . The diazonium salt, acting as an electrophile, attacks an electron-rich coupling component, such as a phenol (B47542) or an aromatic amine. nih.gov This electrophilic aromatic substitution reaction typically occurs at the para-position of the coupling component. nih.gov The reactivity of diazonium ions and the rate of coupling are influenced by the electronic nature of substituents on both the diazonium salt and the coupling component. cdnsciencepub.com

The established synthesis for this compound involves the condensation of specific precursors. The key raw materials are 2-(4-Aminophenyl)ethanol and a substituted anthraquinone molecule, specifically 4-(4-Hydroxyethylanilino)-5-nitro-1,8-dihydroxyanthraquinone. worlddyevariety.comchemicalbook.com

Research into novel dye synthesis explores a variety of precursors to create new chromophores with enhanced properties. This includes the use of heterocyclic amines, such as those derived from 2-aminothiophenes, pyridones, and quinolones, as diazo components to produce dyes with high tinctorial strength and good fastness properties. nih.govnih.govsemanticscholar.org For instance, novel azo dyes have been synthesized from 8-hydroxyquinoline (B1678124) derivatives and various substituted anilines. nih.govderpharmachemica.com Other innovative pathways involve incorporating moieties like fullerene C60 or developing dendronized azo-dyes to modify optical and physical properties. rsc.org

Process Parameters and Their Influence on Dye Yield and Purity

The efficiency of dye synthesis is heavily dependent on the meticulous control of various reaction parameters, which directly impact the final product's quality.

Temperature and pH are critical variables in the synthesis of disperse dyes. As noted, diazotization reactions require stringent temperature control, typically between 0–5 °C, to maintain the stability of the diazonium salt. evitachem.commdpi.com The pH must be kept acidic during this stage to ensure the complete conversion of the amine to the diazonium compound. evitachem.com For the subsequent coupling reaction, the pH is often adjusted to be weakly acidic or alkaline, depending on the specific coupling component, to facilitate the electrophilic substitution. mdpi.com In studies of other disperse dyes, optimal dyeing conditions, which reflect the dye's stability and interaction with substrates, have been identified at specific pH and temperature ranges, such as pH 2-8 and temperatures from 80°C to 130°C. researchgate.netnih.gov

| Parameter | Stage | Typical Range/Condition | Rationale |

| Temperature | Diazotization | 0–5 °C | Prevents decomposition of unstable diazonium salt. evitachem.commdpi.com |

| Coupling | 0–5 °C | Maintains diazonium salt stability and controls reaction rate. researchgate.net | |

| Dyeing Application | 80–130 °C | Increases kinetic energy of dye molecules and swells fibers for better diffusion. researchgate.netnih.gov | |

| pH | Diazotization | Acidic | Ensures complete conversion of amine to diazonium salt. evitachem.com |

| Coupling | Weakly Acidic/Alkaline | Optimizes the electrophilic attack of the diazonium salt on the coupling component. mdpi.com |

This table presents interactive data on key process parameters in dye synthesis.

Crude synthetic dyes are typically mixtures containing unreacted starting materials, by-products, and isomers. Purification is essential to achieve the desired color strength and fastness properties. Common laboratory and industrial purification methods include:

Recrystallization: A fundamental technique where the crude dye is dissolved in a suitable solvent and allowed to crystallize, leaving impurities behind in the solution. discoveryjournals.org

Column Chromatography: Techniques like flash chromatography are used for effective separation. researchgate.net The crude product is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina), and components are separated based on their differential adsorption. researchgate.net

High-Performance Liquid Chromatography (HPLC): Both analytical and preparative HPLC can be used. A patent for purifying allergenic disperse dyes describes a preparative HPLC method using a C18 column with a methanol-water gradient, achieving purities of 99.1% to 99.5%. google.com

Supercritical Fluid Extraction (SFE): An innovative and environmentally friendly technique using supercritical carbon dioxide (SC-CO₂), sometimes modified with a co-solvent like ethanol, to effectively extract and separate disperse dyes from aqueous solutions or reaction mixtures. acs.org

| Technique | Principle | Efficiency/Application |

| Recrystallization | Differential solubility in a solvent. | Basic purification, suitable for removing soluble impurities. discoveryjournals.org |

| Column Chromatography | Differential adsorption on a stationary phase. | Effective for separating complex mixtures and isomers. researchgate.net |

| Preparative HPLC | High-resolution separation based on polarity. | Can achieve very high purity (>99%) for analytical standards. google.com |

| Supercritical CO₂ Extraction | Solubilization in a supercritical fluid. | Green purification method, effective for hydrophobic dyes. acs.org |

This table provides an interactive comparison of various dye purification techniques.

Sustainable Synthesis and Green Chemistry Approaches

The textile dye industry is increasingly adopting green chemistry principles to minimize its environmental impact. Research is focused on developing more sustainable synthetic methods applicable to disperse dyes.

Key green approaches include:

Solvent-Free Reactions: "Grindstone chemistry" or mechanochemical synthesis, where reactions are carried out by grinding solid reactants together at room temperature, eliminates the need for harmful solvents. rsc.orglongdom.org

Green Solvents: Replacing conventional volatile organic compounds with water or ionic liquids reduces pollution and health hazards. longdom.orgtandfonline.com

Energy Efficiency: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and increase yields, thereby saving energy. semanticscholar.org Ultrasound-assisted dyeing is another energy-saving method that can achieve high color strength at lower temperatures compared to conventional methods. researchgate.net

Novel Catalysts: The development of reusable, non-toxic catalysts, such as sulfonic acid functionalized magnetic nanoparticles or CuI-graphene nanocomposites, can make synthetic processes more efficient and environmentally benign. rsc.orgtandfonline.com

| Approach | Description | Key Benefits |

| Mechanosynthesis | Solvent-free grinding of reactants. | Eliminates solvent waste, mild conditions, simple product isolation. rsc.orglongdom.org |

| Microwave/Ultrasound | Using microwave or ultrasonic energy to drive reactions. | Reduced reaction time, lower energy consumption, increased yields. semanticscholar.orgresearchgate.net |

| Continuous Flow | Synthesis in a continuous reactor instead of batches. | Reduced waste, lower water and energy use, smaller footprint. rsc.org |

| Sustainable Catalysts | Use of recyclable and non-toxic catalysts. | Reduces waste from stoichiometric reagents, improves efficiency. rsc.orgtandfonline.com |

This interactive table summarizes key green chemistry approaches for sustainable dye synthesis.

Eco-Friendly Solvents and Reaction Media (e.g., Supercritical Carbon Dioxide)

The textile industry has traditionally relied on water-intensive dyeing processes, which generate significant amounts of wastewater containing residual dyes and chemical auxiliaries. ijcea.orgmdpi.com In the pursuit of greener and more sustainable manufacturing, research has focused on alternative solvents and reaction media. For disperse dyes like this compound, which are used for hydrophobic fibers such as polyester (B1180765), supercritical carbon dioxide (sc-CO₂) has emerged as a highly promising eco-friendly alternative. ijcea.orgscribd.com

Supercritical CO₂ is a state of carbon dioxide where it is held at or above its critical temperature (31.1 °C) and critical pressure (7.38 MPa). mdpi.com In this state, it exhibits properties of both a liquid and a gas, acting as a solvent with high diffusivity, low viscosity, and tunable solvating power. mdpi.com Its use in dyeing processes offers several environmental and operational advantages over traditional aqueous methods. ijcea.org The process avoids the use of water, thus eliminating wastewater discharge and the need for dispersing agents or surfactants. ijcea.orgscribd.com Furthermore, at the end of the dyeing process, the CO₂ can be depressurized, returned to its gaseous state, and recycled, leaving the dry, dyed fabric and any unfixed dye behind. ijcea.org

Research into the application of sc-CO₂ for dyeing with anthraquinone dyes, the class to which this compound belongs, has demonstrated excellent dye fixation and fastness properties. scribd.com However, the solubility of specific dyes in sc-CO₂ is a critical factor for the efficiency of the process. Studies have noted that the chemical structure of the dye molecule significantly influences its solubility. For this compound, the presence of a polar hydroxyethyl (B10761427) group has been found to lower its solubility in the nonpolar sc-CO₂ medium compared to other disperse dyes. mdpi.com Therefore, optimizing pressure and temperature conditions is essential to achieve satisfactory dyeing results. scribd.com

Table 1: Comparison of Aqueous Dyeing vs. Supercritical CO₂ Dyeing for Disperse Dyes

| Feature | Conventional Aqueous Dyeing | Supercritical CO₂ (sc-CO₂) Dyeing |

| Solvent | Water | Supercritical Carbon Dioxide |

| Chemical Additives | Requires dispersing agents, surfactants, leveling agents. mdpi.comscribd.com | Does not require dispersing agents or surfactants. ijcea.org |

| Wastewater Generation | High volume of contaminated wastewater. ijcea.org | No wastewater generated. mdpi.com |

| Drying Process | Requires a separate, energy-intensive drying step. scribd.com | Fabric is left dry at the end of the process. mdpi.com |

| Solvent Recycling | Water treatment is complex and costly. | CO₂ can be easily recovered and recycled. ijcea.org |

| Dye Penetration | Swells polymer fibers to allow dye diffusion. mdpi.com | High diffusivity and low viscosity facilitate rapid dye penetration. mdpi.com |

| Environmental Impact | Significant water pollution and energy consumption. mdpi.com | Considered a green, environmentally friendly process. ijcea.org |

Life Cycle Assessment (LCA) of this compound Production

An LCA for a disperse dye typically quantifies inputs (raw materials, energy) and outputs (emissions to air, water, and soil, waste generation) at each stage of the production chain. Key stages in the synthesis of an anthraquinone dye like this compound include the synthesis of the anthraquinone core, followed by subsequent reactions to introduce specific functional groups. ontosight.aiworlddyevariety.com The manufacturing process for this compound is known to involve the condensation of a substituted 1,8-dihydroxyanthraquinone with 2-(4-Aminophenyl)ethanol. worlddyevariety.com

Table 2: Illustrative Framework for Life Cycle Assessment of a Disperse Dye

| Life Cycle Stage | Key Processes & Material Inputs | Potential Environmental Impacts (Impact Categories) |

| Raw Material Acquisition | Synthesis of precursors (e.g., Anthraquinone, 2-(4-Aminophenyl)ethanol). worlddyevariety.com | Resource Depletion, Human Toxicity, Ecotoxicity |

| Dye Manufacturing | Condensation reaction, heating, filtration, drying. ontosight.aigoogle.com | Global Warming Potential, Acidification, Eutrophication |

| Energy Production | Electricity and steam generation (e.g., from coal, natural gas). researchgate.net | Fossil Fuel Depletion, Particulate Matter Formation |

| Waste Management | Treatment of process water, disposal of solid waste. ontosight.ai | Water Contamination, Land Use |

Minimizing Environmental Footprint of Manufacturing Processes

Efforts to minimize the environmental footprint of this compound manufacturing focus on green chemistry principles, including waste reduction, energy efficiency, and the use of less hazardous materials. The environmental impact of disperse dye production is a significant concern due to the potential for waterway contamination and the persistence of these compounds in the environment. ontosight.ai

Key strategies for reducing the environmental impact include:

Process Intensification: Utilizing technologies like microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and increase product yields compared to conventional heating methods. nih.govsemanticscholar.org This leads to lower energy consumption and improved process efficiency.

Solvent Management: The choice of solvent is critical. While traditional syntheses may use organic solvents like DMF, greener alternatives are sought. google.com Furthermore, implementing solvent recovery and recycling systems can significantly reduce waste and the demand for virgin solvents. google.com

Catalysis: Employing efficient and recyclable catalysts can improve reaction rates and selectivity, leading to purer products and less waste. researchgate.net Research into solid acid catalysts, for instance, presents an opportunity for cleaner production processes. researchgate.net

Waste Valorization: Investigating methods to reuse or treat effluent is crucial. Some studies have explored reusing dye baths for subsequent dyeing cycles, which simultaneously reduces wastewater discharge and conserves dye, water, and energy. mdpi.com

Alkali-Clearable Dyes: A significant source of pollution in textile processing is the reduction clearing step used to remove surface dye, which often uses sodium hydrosulfite. polyu.edu.hk Synthesizing alkali-clearable disperse dyes by incorporating groups like carboxylic esters allows for an environmentally friendlier clearing process using a simple alkali wash, and the hydrolyzed dye can potentially be recovered. polyu.edu.hk

By integrating these strategies, the manufacturing of this compound and other disperse dyes can shift towards more sustainable and environmentally responsible practices, aligning with the principles of a circular economy. gnest.org

Molecular Architecture and Advanced Characterization

Structural Elucidation and Functional Group Analysis

C.I. Disperse Blue 27 is a synthetic dye belonging to the anthraquinone (B42736) class. worlddyevariety.comcolorfuldyes.com Its molecular framework is built upon an anthraquinone core, which is a three-ring aromatic system. This core structure itself is colorless. The vibrant blue color of this dye is achieved through the strategic placement of electron-donating and electron-withdrawing groups, known as auxochromes and chromophores, respectively. wikipedia.org

Key functional groups that define the structure and properties of this compound include:

Anthraquinone Core: The fundamental tricyclic aromatic ketone structure.

Amino Group: An amino group acts as a potent electron-donating group. wikipedia.org

Hydroxy Groups: Two hydroxyl groups are attached to the anthraquinone core, further influencing the electronic properties and color. sielc.com

Nitro Group: A nitro group serves as a strong electron-withdrawing group, which is crucial for the dye's color. sielc.comcolorfuldyes.com

Anilino Group with a Hydroxyethyl (B10761427) Substituent: A substituted aniline (B41778) group is attached to the anthraquinone core. The hydroxyethyl group can influence the dye's solubility and affinity for certain fibers. sielc.com

The synthesis of this compound typically involves the condensation of 2-(4-Aminophenyl)ethanol with 4-(4-Hydroxyethylanilino)-5-nitro-1,8-dihydroxyanthraquinone. worlddyevariety.comchemicalbook.com Another synthetic route involves the reaction of 1-aminoanthraquinone (B167232) with ammonia (B1221849) or the reduction of nitroanthraquinone. wikipedia.org

Role of Azo Linkages and Substituents on Chromophoric System

While some sources initially classify this compound as an azo dye, a detailed analysis of its structure reveals it is an anthraquinone dye. worlddyevariety.comevitachem.com The core chromophore is the anthraquinone system, and its color is modulated by the attached substituents rather than an azo (-N=N-) linkage.

The color of anthraquinone dyes is determined by the electronic transitions within the molecule, specifically the transfer of electron density from the electron-donating groups (amino and hydroxy) to the electron-withdrawing groups (carbonyl and nitro) through the aromatic system. This charge-transfer phenomenon is responsible for the absorption of light in the visible region, resulting in the observed blue color.

The specific arrangement of substituents in this compound is critical:

Electron-Donating Groups (Auxochromes): The amino and hydroxyl groups significantly increase the electron density of the aromatic system.

Electron-Withdrawing Groups (Chromophores): The carbonyl groups of the anthraquinone core and the nitro group pull electron density towards them.

This "push-pull" electronic effect across the conjugated system lowers the energy gap for electronic transitions, shifting the absorption maximum to longer wavelengths (a bathochromic shift) and into the visible spectrum, producing the characteristic deep blue color. The introduction of electrophilic groups like nitro groups can also improve the dye's resistance to fading from atmospheric gases. colorfuldyes.com

Spectroscopic Characterization Techniques (e.g., FTIR, UV-Vis, Mass Spectrometry)

Spectroscopic techniques are indispensable for confirming the structure and purity of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis would reveal the presence of key functional groups. Expected characteristic absorption bands would include:

N-H stretching vibrations from the amino group.

O-H stretching from the hydroxyl groups.

C=O stretching from the quinone carbonyl groups.

N-O stretching from the nitro group.

Aromatic C-H and C=C stretching vibrations.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent would exhibit strong absorption bands in the visible region, which are responsible for its blue color. The position of the maximum absorption wavelength (λmax) is a key characteristic. The color and absorption properties can be influenced by the solvent used. researchgate.net Quantification of disperse dyes in wastewater can be performed using UV-Vis spectrophotometry combined with methods like partial least squares and principal component regression. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the dye and to obtain structural information through fragmentation patterns. For this compound, the molecular ion peak would be expected at an m/z value corresponding to its molecular weight of approximately 420.37 g/mol . worlddyevariety.comchemicalbook.com Techniques like electrospray ionization (ESI) are suitable for analyzing such non-volatile dyestuffs. epa.gov

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Observations |

|---|---|

| FTIR | Characteristic peaks for N-H, O-H, C=O, N-O, and aromatic C-H/C=C bonds. |

| UV-Vis | Strong absorption in the visible region, leading to its blue color. |

| Mass Spectrometry | Molecular ion peak around m/z 420.4. |

Crystal Engineering and Solid-State Characteristics

The solid-state properties of disperse dyes like this compound are crucial for their application, influencing their dispersion stability, dyeing performance, and fastness properties.

Polymorphism and Crystallinity Studies (Referencing related anthraquinone dyes)

The crystallinity of disperse dyes is critical for their performance. A stable crystalline form with a narrow particle size distribution is essential for creating a good dispersion in the dye bath. The dyeing mechanism of disperse dyes involves the transfer of dye molecules from the solid state in the dispersion to the fiber, a process influenced by the dye's crystallinity.

X-ray Diffraction Analysis of Related Disperse Anthraquinone Dyes

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional molecular and crystal structure of dyes. researchgate.net While a specific crystal structure for this compound is not found in the search results, studies on other anthraquinone disperse dyes provide valuable insights. researchgate.netresearchgate.net

X-ray diffraction analysis of related compounds reveals detailed information about:

Molecular Conformation: The precise arrangement of atoms and the planarity of the anthraquinone system.

Intermolecular Interactions: The presence of hydrogen bonds and other non-covalent interactions that stabilize the crystal lattice. These interactions can influence the dye's physical properties. researchgate.net

Crystal Packing: How the dye molecules are arranged in the solid state.

For example, studies on other anthraquinone dyes have shown how intramolecular hydrogen bonding can affect the molecular conformation and, consequently, the dye's properties. researchgate.net Theoretical calculations, often combined with X-ray diffraction data, can be used to predict and understand the absorption properties of these dyes. nii.ac.jp The study of crystal structures of similar disperse dyes, such as C.I. Disperse Red 65 and C.I. Disperse Red 73, provides a basis for understanding the structure-property relationships in this class of dyes. researchgate.net

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(4-Aminophenyl)ethanol |

| 4-(4-Hydroxyethylanilino)-5-nitro-1,8-dihydroxyanthraquinone |

| 1-aminoanthraquinone |

| nitroanthraquinone |

| C.I. Disperse Red 65 |

Dyeing Kinetics, Mechanisms, and Performance Evaluation

Interfacial Phenomena and Fiber-Dye Interactions

The successful dyeing of hydrophobic polymer matrices, such as polyester (B1180765), with C.I. Disperse Blue 27 is contingent upon the intricate interactions occurring at the fiber-water interface and within the polymer structure itself.

Diffusion Kinetics into Hydrophobic Polymer Matrices

Transfer from solution to fiber surface: Dye molecules dissolved in the water phase move to the surface of the polyester fiber.

Adsorption onto the fiber surface: The dye molecules are held at the fiber surface.

Diffusion into the fiber: The adsorbed dye molecules then diffuse from the surface into the amorphous regions of the polymer matrix. researchgate.net

Adsorption Mechanisms and Intermolecular Forces (e.g., Hydrogen Bonding)

The adsorption of this compound onto the surface of hydrophobic fibers is a crucial precursor to diffusion. This adsorption is governed by various intermolecular forces. The process for disperse dyes on polyester is often described by a partition mechanism, where the dye distributes itself between the aqueous phase and the fiber, which acts as a solid solvent. This typically results in a linear or Nernst-type adsorption isotherm, indicating that the fiber behaves as a solvent for the dye. austinpublishinggroup.com

The key intermolecular forces at play include:

Van der Waals forces: These are weak, short-range attractive forces that exist between all molecules and are a primary driving force for the adsorption of non-ionic disperse dyes onto hydrophobic fibers.

Hydrogen bonding: The chemical structure of this compound, an anthraquinone (B42736) derivative, likely contains groups capable of forming hydrogen bonds with the polyester fiber, which contains ester groups. These interactions contribute to the stability of the dye within the fiber and can enhance fastness properties.

While detailed studies on the specific adsorption isotherm models (e.g., Langmuir, Freundlich) for this compound on polyester are not widely published, the general understanding is that the adsorption process is a complex interplay of these forces, leading to the uptake of the dye by the fiber.

Influence of Process Parameters on Dyeing Efficacy

The efficiency of dyeing with this compound is highly dependent on the careful control of several process parameters.

Temperature and Time Dependence of Dye Uptake

Temperature and time are critical variables in the dyeing of polyester with this compound. As mentioned, higher temperatures increase the rate of dye diffusion, leading to a faster dyeing process and greater dye uptake or exhaustion. For instance, this compound is used as a benchmark dye for assessing the dyeing quality of polyester filament, with a standard test conducted at a dyeing depth of 1% at a temperature of 95-100°C for 30 minutes. china-dyestuff.com This indicates a significant dye uptake within this timeframe at these temperatures.

The relationship between temperature, time, and dye uptake can be quantified through exhaustion curves, which plot the percentage of dye that has moved from the dyebath to the fiber over time at a given temperature. While specific exhaustion data for this compound is not available, a general representation for a disperse dye on polyester would show a rapid initial uptake followed by a plateau as the system approaches equilibrium.

Table 1: General Representation of Temperature and Time Effect on Disperse Dye Exhaustion

| Temperature (°C) | Time (minutes) | Dye Exhaustion (%) |

| 90 | 15 | Low |

| 90 | 30 | Moderate |

| 90 | 60 | Approaching Equilibrium |

| 130 | 15 | High |

| 130 | 30 | Near Maximum |

| 130 | 60 | Equilibrium Reached |

This table provides a general illustration and does not represent specific experimental data for this compound.

pH Effects on Dyeing Performance

The pH of the dyebath is another crucial parameter that can significantly impact the dyeing performance of this compound. For disperse dyes in general, a weakly acidic medium, typically in the pH range of 4.5 to 5.5, is considered optimal for dyeing polyester. china-dyestuff.com This is because these conditions ensure the stability of most disperse dyes and prevent the hydrolysis of the polyester fiber, which can occur under strongly alkaline or acidic conditions. researchgate.net

Some disperse dyes with an azo structure can be sensitive to alkaline conditions. china-dyestuff.com While this compound is an anthraquinone dye, maintaining the recommended pH range is still vital for achieving consistent and optimal color yield (K/S values). Deviations from the optimal pH can lead to variations in the shade and depth of the dyeing. researchgate.net

Fastness Properties and Their Underlying Mechanisms

The fastness properties of a dyeing refer to its ability to retain its color when subjected to various external influences such as washing, light, and perspiration. This compound generally exhibits good fastness properties on synthetic fibers.

The underlying mechanisms for these properties are linked to the dye's chemical structure and its interaction with the fiber. The relatively large molecular size and the strong intermolecular forces, including potential hydrogen bonds, between the dye and the polyester matrix contribute to its good fastness. The dye molecules become physically entrapped within the amorphous regions of the polymer, making them less likely to be removed during washing or to fade upon exposure to light.

The high lightfastness of certain anthraquinone dyes is attributed to intramolecular proton transfer, which allows for the dissipation of absorbed light energy as heat. sci-hub.ru The sublimation fastness, which is the resistance of the dye to vaporize out of the fiber at high temperatures, is also an important property, especially for polyester which is often heat-set. Dyes with higher molecular weight and more polar groups tend to have better sublimation fastness. sci-hub.ru

Table 2: Fastness Properties of this compound

| Fastness Test | ISO Rating | AATCC Rating |

| Light Fastness | 6-7 | 6 |

| Washing Fastness (Fading) | 5 | 5 |

| Washing Fastness (Staining) | 4-5 | 4-5 |

| Perspiration Fastness (Fading) | 5 | 5 |

| Perspiration Fastness (Staining) | 4 | 5 |

| Ironing Fastness (Fading) | 5 | 5 |

| Ironing Fastness (Staining) | 4-5 | 4-5 |

Source: Data compiled from public chemical supplier information. worlddyevariety.com

Lightfastness Deterioration Mechanisms

The lightfastness of this compound, an anthraquinone dye, is a complex characteristic that depends significantly on the substrate, the presence of other chemicals, and the nature of the light exposure. Research has shown that its performance can be variable; it was described as having poor fastness on polyester in accelerated Fade-Ometer testing, yet dyed garments showed no significant fading after a decade of normal wear. worlddyevariety.com

The degradation of this compound is primarily attributed to ultraviolet radiation, specifically in the UVA range. researchgate.net The mechanism for the inherent light stability in anthraquinone dyes, such as Disperse Blue 27, is linked to their molecular structure. A key protective mechanism is the intramolecular proton transfer from a hydroxyl (–OH) group to the adjacent carbonyl (C═O) group upon exposure to light. This process allows the energy absorbed from the light to be dissipated harmlessly as heat, preventing the dye molecule from undergoing the chemical reactions that lead to fading. google.com

However, the dye-fiber system as a whole dictates the ultimate fastness. Dyes that are stable on polyester may be more fugitive on nylon. worlddyevariety.com Furthermore, studies on the photodegradation of commercial dyes in water indicated that while disperse dyes are generally more resistant to light degradation than soluble dyes, the fading observed can be partly due to physical changes in the dye dispersion rather than purely chemical degradation. nih.gov In specific applications, the lightfastness of polyester dyed with this compound can be improved by using it in combination with transition metal coordination compounds. google.com

Wet Fastness and Sublimation Fastness Considerations

Wet fastness and sublimation fastness are critical performance metrics for disperse dyes, particularly with the advent of synthetic fibers like polyester which require high-temperature processing.

Wet Fastness: this compound generally demonstrates good to excellent wet fastness properties, including washing and perspiration fastness, on polyester. However, its performance on nylon is comparatively lower. Disperse dyeings on nylon are known to have relatively poor fastness towards wet treatments when compared to acid dyeings on the same fiber. researchgate.net

Sublimation Fastness: Sublimation, the tendency of a dye to vaporize from the fiber at high temperatures, was a significant issue for early disperse dyes. This is particularly important for polyester, which undergoes heat-setting processes at temperatures near 200°C. google.com this compound, originally developed for cellulose (B213188) acetate (B1210297), was modified to improve its sublimation fastness for polyester applications. google.com The general strategy for enhancing the sublimation fastness of disperse dyes involves increasing their molecular size and incorporating more polar groups, which reduces their vapor pressure. google.com this compound is now regarded as having good sublimation fastness. google.com

The following table summarizes the fastness ratings for this compound.

| Fastness Test | Standard | Rating (Fading) | Rating (Staining) |

|---|---|---|---|

| Lightfastness | ISO | 6-7 | - |

| Lightfastness | AATCC | 6 | - |

| Washing Fastness | ISO | 5 | 4-5 |

| Washing Fastness | AATCC | 5 | 5 |

| Perspiration Fastness | ISO | 5 | 4 |

| Ironing Fastness | ISO | 5 | 4-5 |

Data sourced from World Dye Variety. worlddyevariety.com The ratings are on a scale of 1 to 8 for lightfastness and 1 to 5 for other tests, with higher numbers indicating better performance.

Advanced Application Modalities

This compound in Textile Dyeing Research (Polyester, Nylon, Cellulose Acetate)

This compound has been a subject of research and a component in dyeing processes for various hydrophobic fibers since its development.

Polyester (PET): As a primary application, this compound is used for dyeing polyester. evitachem.com Early research noted challenges with its lightfastness in accelerated tests, which led to further developments. worlddyevariety.com Modifications were made to the original dye structure to improve its sublimation fastness, making it suitable for the high-temperature dyeing and heat-setting conditions required for polyester. google.com

Nylon (Polyamide): This dye is also used for the coloration of nylon fibers. evitachem.com However, the performance characteristics can differ significantly from polyester. Generally, disperse dyes exhibit lower wet fastness on nylon compared to their performance on PET. researchgate.net The ability of disperse dyes to cover barré (unlevel dyeing) defects makes them valuable for certain nylon applications, though their use is often restricted to pale or medium shades due to fastness limitations. google.com

Cellulose Acetate: this compound was one of the first commercially practical anthraquinone blue dyes for cellulose acetate. worlddyevariety.com It was initially developed for this fiber, where it exhibited good fastness to gas fumes (oxides of nitrogen), a common issue for blue anthraquinone dyes on acetate. worlddyevariety.comresearchgate.net Its success on acetate paved the way for its later adaptation for newer synthetic fibers. google.com

Pigmentation Research in Plastics, Coatings, and Inks

Beyond textiles, the properties of this compound make it suitable for use as a pigment in other materials.

Plastics: The dye is employed as a colorant for various plastic materials where durable coloration is required. evitachem.com It has been used for the surface dyeing of thermoplastics.

Coatings and Inks: this compound is utilized in formulations for coatings and inks that demand high-performance pigments. evitachem.com Patent literature discloses its inclusion in water-based ink dispersion compositions, particularly for thermal transfer printing, highlighting its stability and utility in non-textile printing applications. google.com

Integration with Additive Manufacturing (3D Printing) Techniques

A novel area of application for this compound is in the post-processing of 3D printed objects. Research has demonstrated the successful coloring of objects printed from Acrylonitrile/Butadiene/Styrene (ABS), a common 3D printing thermoplastic. nih.gov

In one study, 3D printed ABS specimens were dyed using an aqueous exhaustion process with this compound in combination with other disperse dyes. This method was used to create a colored prototype of a shoe heel, showcasing the potential for achieving unique, value-added visual effects on 3D printed products. nih.govsrce.hr Furthermore, a patent for a 3D printing method to produce spectacle lenses lists this compound as a potential colorant for the printing ink, indicating its consideration for integration directly into the additive manufacturing process. google.com

Environmental Fate and Remediation Strategies

Degradation Pathways and By-product Formation

Photodegradation Kinetics and Product Identification

The photodegradation of anthraquinone (B42736) dyes, such as C.I. Disperse Blue 27, is a complex process influenced by factors like pH, light intensity, and the presence of photocatalysts. While specific kinetic studies on this compound are not extensively documented in publicly available literature, research on similar anthraquinone dyes provides insights into the potential degradation pathways. The process generally involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals, which attack the chromophoric structure of the dye.

The degradation often follows pseudo-first-order kinetics, with the rate of degradation being proportional to the concentration of the dye. The degradation process leads to the cleavage of the anthraquinone ring system and the formation of smaller aromatic and aliphatic compounds. Identified intermediates from the photodegradation of other anthraquinone dyes include phthalic acid, benzoic acid, and various hydroxylated derivatives. Complete mineralization to CO2, H2O, and inorganic ions is the ultimate goal of photodegradation treatment processes.

Table 1: General Photodegradation Characteristics of Anthraquinone Dyes

| Parameter | Description |

| Reaction Kinetics | Typically follows pseudo-first-order kinetics. |

| Primary Mechanism | Attack by reactive oxygen species (e.g., hydroxyl radicals). |

| Key Intermediates | Phthalic acid, benzoic acid, hydroxylated aromatic compounds. |

| Influencing Factors | pH, light intensity, presence of photocatalysts (e.g., TiO2). |

| Ultimate Products | CO2, H2O, and inorganic ions upon complete mineralization. |

Thermal and Chemical Degradation Mechanisms

The thermal stability of this compound is an important factor in both its application in dyeing processes and its environmental fate. Anthraquinone dyes are generally more stable to heat than azo dyes. However, at elevated temperatures, thermal decomposition can occur. The degradation mechanism likely involves the cleavage of the weaker bonds within the molecule, such as the C-N bond linking the phenylamino (B1219803) group to the anthraquinone core, and the breakdown of the substituent groups.

Chemical degradation can be achieved through various advanced oxidation processes (AOPs) that generate highly reactive radicals. These processes can effectively decolorize and degrade the dye. The reaction mechanisms involve the oxidation of the aromatic rings and the cleavage of the molecule into smaller, more biodegradable fragments.

Azo Linkage Cleavage and Aromatic Amine Formation

It is imperative to clarify a common misconception regarding the structure of this compound. Based on its chemical structure, 1,8-dihydroxy-4-((4-(2-hydroxyethyl)phenyl)amino)-5-nitro-9,10-anthracenedione, this compound is an anthraquinone dye and does not contain an azo linkage (-N=N-). Therefore, the degradation pathway involving azo linkage cleavage and the subsequent formation of aromatic amines, which is a significant concern for azo dyes, is not applicable to this compound. The primary degradation of this compound involves the breakdown of the anthraquinone ring structure itself.

Ecotoxicological Assessment and Environmental Impact

The release of this compound into aquatic environments can have adverse effects on various organisms. Ecotoxicological studies are essential to determine the potential environmental risk associated with this dye.

Aquatic Toxicity Studies (e.g., Daphnia, Fish)

While specific aquatic toxicity data for this compound is limited in readily accessible scientific literature, studies on other disperse and anthraquinone dyes indicate a potential for toxicity to aquatic organisms. The toxicity is often related to the insolubility of disperse dyes in water, which can lead to physical effects on aquatic life, and the inherent toxicity of the dye molecule and its degradation by-products.

For structurally similar dyes, acute toxicity tests on species like Daphnia magna (water flea) and various fish species are used to determine the EC50 (median effective concentration) and LC50 (median lethal concentration) values. These values provide a quantitative measure of the dye's potential to harm aquatic ecosystems. The Canadian Environmental Protection Act, 1999, identified a similar compound, Disperse Blue 77, as being persistent, bioaccumulative, and inherently toxic to aquatic organisms. canada.ca

Table 2: General Aquatic Toxicity Profile of Disperse Dyes

| Test Organism | Endpoint | Typical Concentration Range | Reference |

| Daphnia magna | 48h EC50 | Varies widely depending on the specific dye | General literature on disperse dye toxicity |

| Fish (e.g., Zebrafish) | 96h LC50 | Varies widely depending on the specific dye | General literature on disperse dye toxicity |

Note: Specific data for this compound is not available. The table represents general findings for the class of disperse dyes.

Mutagenicity and Genotoxicity in Environmental Samples

The mutagenic and genotoxic potential of anthraquinone dyes is a significant area of toxicological research. Some anthraquinone derivatives have been shown to exhibit mutagenic properties in various assays, such as the Ames test (a bacterial reverse mutation assay). The genotoxicity is often linked to the ability of the molecule or its metabolites to intercalate with DNA or to generate reactive oxygen species that can damage genetic material.

Table 3: Summary of Genotoxicity Potential for Anthraquinone Dyes

| Assay | Finding | Implication |

| Ames Test (on related compounds) | Some anthraquinone derivatives show positive results for mutagenicity. | Suggests a potential for DNA damage. |

| In vivo/in vitro mammalian cell assays | Data for the specific compound is lacking, but related compounds have shown mixed results. | Further testing is needed for a conclusive assessment. |

| Structure-Activity Relationship | The presence of a nitro group may contribute to mutagenic potential. | The chemical structure suggests a need for precautionary handling. |

Persistence and Bioaccumulation Potential

Limited specific data regarding the environmental persistence and bioaccumulation potential of this compound is available in peer-reviewed literature. However, the general characteristics of disperse dyes, particularly their low water solubility and potential for partitioning into organic matter, suggest a possibility for persistence in sediment and soil environments. The molecular structure of this compound, an anthraquinone derivative, may also contribute to its resistance to degradation.

Similarly, specific studies on the bioaccumulation of this compound in aquatic or terrestrial organisms were not identified in the available literature. Generally, compounds with low water solubility and higher octanol-water partition coefficients have a greater tendency to bioaccumulate in the fatty tissues of organisms. Without specific experimental data for this compound, its bioaccumulation potential remains largely uncharacterized.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Toxicity

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the toxicological properties of chemicals based on their molecular structure. These models are valuable for assessing the potential environmental risks of compounds when experimental data is limited.

A comprehensive search of the scientific literature did not yield specific QSAR models developed exclusively for predicting the environmental toxicity of this compound. While general QSAR models for textile dyes and anthraquinone derivatives exist, their applicability and predictive accuracy for this compound have not been specifically validated. The development of a specific QSAR model for this compound would require a robust dataset of its ecotoxicological effects on various environmental organisms.

Advanced Remediation Technologies for this compound in Effluents

The removal of disperse dyes like this compound from textile effluents is crucial due to their potential environmental impact. Adsorption is a widely studied and effective technology for this purpose.

Adsorption Technologies for Dye Removal

Adsorption involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent). The efficiency of this process is influenced by the properties of both the adsorbent and the adsorbate, as well as the operational conditions.

A variety of adsorbent materials have been investigated for the removal of disperse dyes from aqueous solutions. While studies focusing specifically on this compound are scarce, research on similar disperse blue dyes provides insights into potential adsorbents.

Commonly studied adsorbents include:

Activated Carbon: Due to its high surface area and porous structure, activated carbon is a highly effective adsorbent for a wide range of dyes. Studies on the adsorption of a disperse blue dye on activated carbon derived from Iraqi date palm seeds have demonstrated its efficacy. researchgate.net

Clay Minerals: Natural and modified clays, such as bentonite (B74815) and kaolinite, have been explored as low-cost adsorbents for dye removal. Their layered structure and surface charge can facilitate the adsorption of dye molecules.

Biomass-based Adsorbents: Agricultural wastes and other biomass materials can be converted into effective adsorbents. These are often favored for their low cost and sustainability.

Synthetic Polymers and Nanomaterials: Materials like zeolites and hydroxyapatite (B223615) have also been synthesized and tested for the removal of disperse dyes, sometimes exhibiting high adsorption capacities. scispace.comsemanticscholar.org

The characterization of these adsorbents is crucial to understand their adsorption capabilities and typically involves techniques such as Scanning Electron Microscopy (SEM) for surface morphology, Brunauer-Emmett-Teller (BET) analysis for surface area and pore size distribution, and Fourier-Transform Infrared (FTIR) spectroscopy to identify surface functional groups.

To quantify the adsorption capacity and understand the adsorption mechanism, experimental data are often fitted to various isotherm and kinetic models.

Adsorption Isotherms:

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. For the adsorption of a disperse blue dye onto activated carbon from date palm seeds, the equilibrium data were best fitted with the Langmuir isotherm model, showing a maximum monolayer adsorption capacity of 8.13 mg/g. researchgate.net In another study on the adsorption of Disperse Blue SBL by hydroxyapatite, the Langmuir model also provided a good fit, with a maximum adsorption capacity increasing from 243.90 to 434.78 mg/g as the temperature increased from 30 to 60°C. scispace.com

Freundlich Isotherm: This empirical model is applicable to multilayer adsorption on a heterogeneous surface with a non-uniform distribution of adsorption heat and affinities.

Kinetic Models:

Pseudo-First-Order Model: This model describes adsorption in the initial stages and is generally applicable to reversible adsorption processes.

Pseudo-Second-Order Model: This model suggests that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons. The adsorption kinetics for a disperse blue dye onto activated carbon from date palm seeds were most accurately represented by a pseudo-second-order model. researchgate.net

The selection of the most appropriate model is typically based on the correlation coefficient (R²) values.

The efficiency of the adsorption process for disperse dyes is significantly influenced by several operational parameters.

Effect of pH: The pH of the solution can affect the surface charge of the adsorbent and the degree of ionization of the dye molecule. For the adsorption of a disperse blue dye onto activated carbon, the removal efficiency was found to be nearly constant over a wide pH range of 3-11. In contrast, the adsorption of Disperse Blue SBL onto hydroxyapatite was highly pH-dependent, with a higher uptake at low pH and lower uptake at high pH. scispace.com

Effect of Temperature: Temperature can influence the adsorption capacity and the rate of adsorption. The adsorption of Disperse Blue SBL on hydroxyapatite was found to be temperature-dependent, with the maximum adsorption capacity generally increasing with temperature, indicating an endothermic process. scispace.com

Effect of Adsorbent Dosage: Generally, the percentage of dye removal increases with an increase in the adsorbent dosage. This is attributed to the greater availability of surface area and active sites for adsorption. For a disperse blue dye using activated carbon, increasing the adsorbent concentration from 0.1 g to 0.35 g resulted in an increase in the percentage of adsorption from 44.79% to 65.02%.

Interactive Data Table: Adsorption Parameters for Disperse Blue Dyes

| Adsorbent | Dye | Isotherm Model | Kinetic Model | Max Adsorption Capacity (q_max) | Effect of pH | Effect of Temperature | Reference |

| Activated Carbon (from Date Palm Seeds) | Disperse Blue Dye | Langmuir | Pseudo-Second-Order | 8.13 mg/g | Nearly constant (pH 3-11) | Not specified | researchgate.net |

| Poorly Crystalline Hydroxyapatite | Disperse Blue SBL | Langmuir | Not specified | 243.90 - 434.78 mg/g | High uptake at low pH | Increases with temperature | scispace.com |

Oxidative and Reductive Degradation Processes

Advanced Oxidation Processes (AOPs) represent a class of effective methods for the degradation of persistent organic pollutants like this compound. These processes are characterized by the in-situ generation of highly reactive oxygen species (ROS), most notably hydroxyl radicals (•OH), which can non-selectively oxidize complex organic molecules, leading to their mineralization into simpler, less harmful substances such as carbon dioxide and water.

Photocatalysis is an advanced oxidation process that utilizes a semiconductor catalyst, typically a metal oxide, and a light source to generate reactive species for pollutant degradation. Research has been conducted on the photocatalytic degradation of this compound, also known by its trade name Terasil Blue (C.I. 60767).

One study investigated the use of manganese-doped zinc oxide (Mn-doped ZnO) nanoparticles as a photocatalyst under visible light irradiation for the removal of this dye. The process demonstrated high efficiency, achieving significant degradation of the dye molecule. The mechanism involves the absorption of light by the Mn-doped ZnO photocatalyst, which excites electrons and creates electron-hole pairs. These charge carriers react with water and oxygen to produce highly reactive species. Scavenger studies confirmed that photogenerated holes (h+) and hydroxyl radicals (•OH) were the primary species responsible for the breakdown of the dye's molecular structure. The degradation process was found to follow pseudo-first-order kinetics.

Optimal conditions for the photocatalytic degradation of Terasil Blue (this compound) were identified to maximize removal efficiency.

Table 1: Optimal Conditions for Photocatalytic Degradation of this compound

| Parameter | Optimal Value |

|---|---|

| Initial Dye Concentration | 15 mg/L |

| Catalyst Dosage | 0.1 g/L |

| pH | 10 |

| Irradiation Time | 160 minutes |

| Maximum Degradation Efficiency | 96.75% |

While Fenton and photo-Fenton processes are widely studied and effective for the degradation of various textile dyes, a review of the scientific literature did not yield specific research detailing the degradation mechanisms, pathways, or efficiencies of these methods applied directly to this compound.

Biodegradation and Bioremediation Approaches

Biodegradation utilizes microorganisms such as bacteria, fungi, and algae to break down complex organic pollutants. This approach is considered environmentally friendly and can lead to the complete mineralization of dyes. Studies have successfully demonstrated the biodegradation of this compound, often referred to by the synonym Disperse Blue 2BLN, using specific microbial strains.

Fungal Degradation: The fungus Aspergillus sp. XJ-2 has been shown to effectively decolorize and degrade Disperse Blue 2BLN under microaerophilic conditions. The process involves both initial bioadsorption of the dye onto the mycelium, followed by enzymatic biodegradation. Analysis of the degradation intermediates by Fourier-transform infrared spectroscopy (FTIR) and gas chromatography-mass spectrometry (GC-MS) revealed that the mechanism involves the cleavage of the dye's anthraquinone chromophoric group. The enzyme manganese peroxidase was identified as playing a key role in initiating the breakdown of the dye's conjugate structure, leading to decolorization and partial mineralization into smaller molecules. A decolorization rate of 93.3% was achieved after 120 hours for an initial dye concentration of 50 mg L⁻¹.

Microalgal Degradation: The oleaginous freshwater microalgae Chlorella sorokiniana XJK has also been identified as a potent agent for the degradation of Disperse Blue 2BLN. This photosynthetic microorganism can achieve a decolorization rate of up to 83% within six days of cultivation under optimal conditions. The degradation is facilitated by enzymatic activity, specifically from laccase and manganese peroxidase. Analysis of the treated solution confirmed that the primary chromophore group of the dye was broken down, converting this compound into several lower-molecular-weight compounds, including dibutyl phthalate, ethylbenzene, and ethyl acetate (B1210297).

Table 2: Biodegradation of this compound by Different Microorganisms

| Microorganism | Type | Key Enzymes | Optimal Conditions | Max. Decolorization | Degradation Products |

|---|---|---|---|---|---|

| Aspergillus sp. XJ-2 | Fungus | Manganese Peroxidase | 50 mg/L dye, 120 hours | 93.3% | Cleaved anthraquinone intermediates |

| Chlorella sorokiniana XJK | Microalgae | Laccase, Manganese Peroxidase | 60 mg/L dye, pH 4, 6 days | 83% | Dibutyl phthalate, Ethylbenzene, Ethyl acetate |

Integrated Treatment Systems

Despite the potential advantages of such integrated approaches for treating complex dye wastewater, a review of available scientific literature did not identify studies specifically focused on the development or application of integrated treatment systems for the remediation of this compound.

Toxicological and Health Research

In Vitro and In Vivo Toxicity Studies

Limited specific data exists for the cytotoxicity and genotoxicity of C.I. Disperse Blue 27. However, the National Toxicology Program (NTP) has reported a positive result for this compound in a bacterial mutagenicity study, specifically the Salmonella/E.coli Mutagenicity Test, commonly known as the Ames Test. nih.gov

Due to the scarcity of comprehensive data for many anthraquinone-based dyes, toxicological assessments often utilize a "read-across" approach from structurally similar compounds. industrialchemicals.gov.au For the chemical group that includes this compound, a genotoxic mode of action cannot be definitively ruled out. industrialchemicals.gov.au The toxicity of these chemicals is largely influenced by N-oxidation, a process that can result in highly reactive metabolic products capable of binding to DNA. industrialchemicals.gov.au

Investigations into related anthraquinone (B42736) dyes provide further insight:

C.I. Disperse Blue 1 was found to be weakly mutagenic in Salmonella typhimurium strain TA1537 and also tested positive in strains TA1535, TA97, and TA98 in liquid preincubation assays. nih.gov

C.I. Disperse Orange 11 was mutagenic in the Ames test in strain TA1537 and induced sister chromatid exchange and chromosomal aberrations in hamster cell lines. industrialchemicals.gov.au

Studies on C.I. Disperse Blue 291 , another disperse dye, demonstrated genotoxic and mutagenic effects in a human hepatoma cell line (HepG2), causing an increase in comet tail length and micronucleus frequency. nih.govresearchgate.net

These findings in analogous compounds underscore the potential for genotoxicity within this class of dyes.

Table 1: Genotoxicity Findings for this compound and Related Dyes

| Compound | Test System | Result | Citation |

|---|---|---|---|

| This compound | Bacterial Mutagenicity (Ames Test) | Positive | nih.gov |

| C.I. Disperse Blue 1 | Salmonella typhimurium (Ames Test) | Weakly Mutagenic / Positive | nih.gov |

| C.I. Disperse Orange 11 | Salmonella typhimurium (Ames Test) | Mutagenic | industrialchemicals.gov.au |

| C.I. Disperse Orange 11 | V79 Hamster Cell Line | Induced sister chromatid exchange & chromosomal aberrations | industrialchemicals.gov.au |

| C.I. Disperse Blue 291 | Human HepG2 Cells (Comet Assay, Micronucleus Test) | Genotoxic & Mutagenic | nih.gov |

Animal studies with analogous compounds have revealed the following:

C.I. Disperse Blue 1 : In long-term feed studies with F344/N rats, administration of this dye led to significant pathologic changes in the urinary system. nih.gov Effects included the formation of urinary tract calculi and hyperplasia of the urinary bladder's transitional epithelium. nih.gov Administration by gavage resulted in the accumulation of the dye within the renal tubules and subsequent nephropathy. nih.gov

C.I. Disperse Orange 11 : Chronic exposure in animal studies caused renal tract alterations, including glomerulonephritis and interstitial nephritis. industrialchemicals.gov.au Long-term oral exposure in Fischer 344 rats and B6C3F1 mice led to an increased prevalence of hepatocellular (liver) and renal (kidney) neoplasms. industrialchemicals.gov.auguidechem.com

Table 2: Organ-Specific Effects of Related Anthraquinone Dyes in Animal Studies

| Compound | Species | Target Organ(s) | Observed Effects | Citation |

|---|---|---|---|---|

| C.I. Disperse Blue 1 | Rat | Kidney, Urinary Bladder | Nephropathy, urinary tract calculi, epithelial hyperplasia | nih.govnih.gov |

| C.I. Disperse Orange 11 | Rat, Mouse | Kidney, Liver | Glomerulonephritis, interstitial nephritis, renal neoplasms, hepatocellular neoplasms | industrialchemicals.gov.auguidechem.com |

Immunological and Hypersensitivity Reactions

Disperse dyes are a well-documented cause of allergic contact dermatitis (ACD), a condition commonly referred to as textile dermatitis. researchgate.netresearchgate.net These dyes are primarily used for synthetic fibers like polyester (B1180765) and acetate (B1210297). mst.dknih.gov Due to their hydrophobicity, they are not strongly bound to the fibers and can leach out, leading to skin exposure. nih.gov This is particularly relevant for tight-fitting clothing, where friction and sweat can enhance the transfer of the dye to the skin. researchgate.netmst.dk

While many disperse dyes are implicated, some have been identified as frequent allergens in dermatological patch testing. C.I. Disperse Blue 106 and C.I. Disperse Blue 124 are among the most common causes of textile dye allergy. researchgate.netnih.gov Other related compounds, such as the parent anthraquinone and C.I. Disperse Blue 1, are also recognized as skin sensitizers. industrialchemicals.gov.au Furthermore, C.I. Disperse Blue 3 is classified as an allergenic dyestuff. industrialchemicals.gov.au Although specific sensitization data for this compound is limited, its membership in the anthraquinone disperse dye class indicates a potential for causing ACD.

The mechanism of sensitization to disperse dyes involves their chemical and physical properties. For a molecule to act as a skin sensitizer, it generally must penetrate the skin barrier. nih.gov Disperse dyes are typically small, hydrophobic, and lipophilic molecules, characteristics that facilitate skin absorption. researchgate.netnih.gov

Once absorbed into the skin, these small molecules (haptens) are generally not immunogenic on their own. The sensitization process is initiated when the hapten covalently binds to endogenous skin proteins, forming a hapten-protein conjugate. This new complex is recognized as foreign by the immune system's antigen-presenting cells, such as Langerhans cells in the epidermis. These cells then process the antigen and migrate to the lymph nodes to present it to T-lymphocytes. This leads to the clonal expansion of antigen-specific T-cells, resulting in sensitization. Upon subsequent exposure to the same dye, these memory T-cells are activated, leading to the inflammatory response characteristic of allergic contact dermatitis.

Carcinogenicity Assessment and Risk Profiling

There are no specific long-term carcinogenicity bioassays available for this compound. Risk profiling for this compound relies on data from structurally related anthraquinone dyes. industrialchemicals.gov.au Anthraquinones as a chemical class have demonstrated the potential to promote tumor induction in rodents. industrialchemicals.gov.au

Key findings from assessments of analogous compounds include:

C.I. Disperse Blue 1 : This dye was tested for carcinogenicity in rats and mice via oral administration. nih.gov In rats, it produced various neoplasms of the urinary bladder, including transitional-cell papillomas and carcinomas. nih.govnih.gov In male mice, it caused an increase in the incidence of alveolar/bronchiolar adenomas and carcinomas. nih.gov Based on sufficient evidence in experimental animals, the International Agency for Research on Cancer (IARC) has classified Disperse Blue 1 as "possibly carcinogenic to humans" (Group 2B). nih.govwho.int

C.I. Disperse Orange 11 : The National Toxicology Program (NTP) has classified this dye as "reasonably anticipated to be a human carcinogen" based on sufficient evidence from animal studies. industrialchemicals.gov.auntis.gov Long-term exposure resulted in liver cancer in male and female rats and kidney tumors (tubular-cell adenoma and carcinoma) in male rats. industrialchemicals.gov.auguidechem.com

While there are no epidemiological studies demonstrating a direct link between this compound and human cancer, the positive carcinogenicity findings for closely related anthraquinone dyes warrant concern. industrialchemicals.gov.au The functional groups substituted on the anthraquinone structure can influence the target organs for carcinogenicity. industrialchemicals.gov.au

Table 3: Carcinogenicity Classification and Findings for Related Anthraquinone Dyes

| Compound | Classification | Agency | Key Findings in Animal Studies | Citation |

|---|---|---|---|---|

| C.I. Disperse Blue 1 | Group 2B (Possibly carcinogenic to humans) | IARC | Urinary bladder neoplasms (rats); lung tumors (mice) | nih.govwho.int |

| C.I. Disperse Orange 11 | Reasonably anticipated to be a human carcinogen | NTP | Liver cancer (rats); kidney tumors (male rats) | industrialchemicals.gov.auguidechem.comntis.gov |

Mutagenic Potential in Bacterial Systems (e.g., Salmonella typhimurium)

The assessment of mutagenic potential is a critical step in evaluating the safety of chemical substances. Bacterial reverse mutation assays, such as the Ames test using Salmonella typhimurium strains, are frequently employed for this purpose. These tests detect gene mutations, which are alterations in the DNA sequence of a single gene.

For this compound, data from genetic toxicology studies indicate a positive result in bacterial mutagenicity tests. nih.gov The National Toxicology Program (NTP) has also conducted evaluations of this compound in the Salmonella typhimurium/E. coli mutagenicity test, also known as the Ames Test. nih.gov

In a broader context, many anthraquinone-based dyes have been investigated for mutagenicity. For instance, the related compound Disperse Blue 1 was found to be weakly mutagenic in Salmonella typhimurium. nih.gov Such findings in bacterial systems serve as an initial indicator of a substance's potential to interact with DNA and prompt further investigation into its effects in mammalian systems.

Chromosomal Aberrations and DNA Damage (e.g., Micronuclei, DNA Fragmentation)

Beyond gene mutations, it is important to assess a chemical's potential to cause more extensive damage to the genetic material, such as chromosomal aberrations. These are changes in the structure or number of chromosomes and can be detected through various cytogenetic assays.

While specific studies detailing the induction of chromosomal aberrations or DNA fragmentation by this compound are not extensively detailed in the available public literature, its classification as a substance with reported mutagenicity effects suggests a potential for interaction with genetic material. epa.gov For comparison, the related compound Disperse Blue 1 has been shown to cause sister chromatid exchange and chromosomal aberrations in Chinese hamster ovary cells. nih.gov These types of studies are essential for a comprehensive understanding of a substance's genotoxic profile, as they evaluate effects at the chromosomal level, which are distinct from the point mutations detected in bacterial assays.

Long-term Exposure Studies and Tumorigenesis (Referencing related Disperse Blue 1)

The National Toxicology Program (NTP) conducted comprehensive toxicology and carcinogenesis studies on Disperse Blue 1 in rats and mice. jcadonline.com Dietary administration of Disperse Blue 1 resulted in clear evidence of carcinogenicity in rats, causing a significant increase in benign and malignant tumors of the urinary bladder in both males and females. nih.govnih.gov The types of tumors observed included transitional-cell papillomas and carcinomas, as well as leiomyomas and leiomyosarcomas. nih.gov

The International Agency for Research on Cancer (IARC) has classified Disperse Blue 1 as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans," based on sufficient evidence of carcinogenicity in experimental animals. europa.eu The development of urinary bladder tumors in rats exposed to Disperse Blue 1 was associated with the formation of calculi (stones), which are thought to cause chronic inflammation and cell proliferation. nih.govnih.gov

These findings for Disperse Blue 1 are critical in the context of anthraquinone dyes, as they highlight a potential mechanism of action and a target organ for toxicity. nih.gov This information underscores the importance of thorough evaluation for other dyes within the same chemical class.

Below is a table summarizing the incidence of urinary bladder neoplasms in F344/N rats from the NTP study on Disperse Blue 1.

| Group | Sex | Transitional Cell Papilloma or Carcinoma | Leiomyoma or Leiomyosarcoma |

| Control | Male | 0/48 | 0/48 |

| Low Dose | Male | 1/50 | 3/50 |

| High Dose | Male | 15/50 | 26/48 |

| Control | Female | 0/50 | 0/50 |

| Low Dose | Female | 1/50 | 2/50 |

| High Dose | Female | 21/48 | 11/48 |

Data sourced from NTP Technical Report Series No. 299 on C.I. Disperse Blue 1. jcadonline.com

Regulatory Toxicology and Chemical Management Frameworks

Compliance with International Standards (e.g., EU REACH, Oeko-Tex, GOTS)